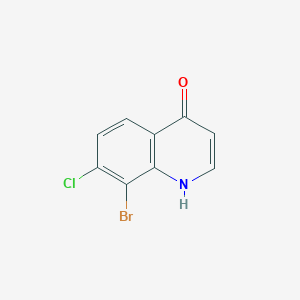

8-Bromo-7-chloroquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7-chloro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-8-6(11)2-1-5-7(13)3-4-12-9(5)8/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDJATQYPDOPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=CN2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 7 Chloroquinolin 4 Ol and Its Analogues

Classical and Conventional Synthesis Protocols for Quinoline (B57606) Scaffolds

A variety of well-established named reactions provide the foundation for constructing the fundamental quinoline ring system. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds or their equivalents. iipseries.org

Gould–Jacob Reaction Modifications and Applications

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester. wikipedia.orgablelab.eu Subsequent thermal cyclization, often at high temperatures, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu This intermediate can then be saponified and decarboxylated to yield the desired 4-hydroxyquinoline. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org For the synthesis of a compound like 8-bromo-7-chloroquinolin-4-ol, this would necessitate starting with 2-bromo-3-chloroaniline (B79519). The high temperatures required for the cyclization step, often exceeding 250°C, can be a limitation, though microwave-assisted protocols have been shown to improve yields and reduce reaction times. rsc.org

Table 1: Key Features of the Gould-Jacob Reaction

| Feature | Description |

| Reactants | Aniline and an alkoxymethylenemalonic ester (e.g., EMME) |

| Key Intermediate | Anilidomethylenemalonic ester |

| Product | 4-hydroxyquinoline-3-carboxylate, then 4-hydroxyquinoline |

| Conditions | Thermal cyclization, often at high temperatures (>250°C) |

| Advantages | Good for 4-hydroxyquinoline synthesis |

| Limitations | Requires high temperatures; regioselectivity can be an issue with asymmetrically substituted anilines rsc.org |

Friedländer Condensation Adaptations for Substituted Quinolines

The Friedländer synthesis is a straightforward method for producing poly-substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.orgwikipedia.org This acid- or base-catalyzed reaction proceeds via an aldol-type condensation followed by cyclodehydration. iipseries.org While traditionally a powerful tool, a significant challenge in adapting this method for a specific polysubstituted quinoline like 8-bromo-7-chloroquinolin-4-ol lies in the availability of the requisite starting materials, namely a suitably substituted 2-amino-benzaldehyde or -ketone. The regioselectivity can also be a concern when using unsymmetrical ketones. wikipedia.org Modern variations of the Friedländer reaction have employed various catalysts, including ionic liquids and solid supports, to improve efficiency and yield. synarchive.com

Skraup and Doebner–von Miller Approaches for Quinoline Ring Formation

The Skraup synthesis is a classic method that involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid to produce quinoline. iipseries.org The Doebner-von Miller reaction is a related process that utilizes α,β-unsaturated carbonyl compounds reacting with anilines. iipseries.org These methods are generally more suited for the synthesis of quinolines that are unsubstituted at the 2- and 4-positions. While modifications exist, directing the cyclization to produce a specific polysubstituted pattern as seen in 8-bromo-7-chloroquinolin-4-ol can be challenging and may lead to mixtures of isomers.

Conrad–Limpach Cyclization Strategies for 4-Hydroxyquinoline Synthesis

Similar to the Gould-Jacobs reaction, the Conrad-Limpach synthesis is a key method for obtaining 4-hydroxyquinolines. nih.govworktribe.com It involves the condensation of an aniline with a β-ketoester. nih.gov The initial reaction can proceed in two ways depending on the conditions. At lower temperatures, the aniline attacks the keto group to form an enamine, which upon heating to high temperatures (around 250°C), cyclizes to form a 4-hydroxyquinoline. nih.govworktribe.com At higher initial temperatures, the aniline may attack the ester group, leading to a β-ketoanilide, which then cyclizes to a 2-hydroxyquinoline (B72897) (Knorr synthesis). The use of an inert, high-boiling solvent can significantly improve the yield of the 4-hydroxyquinoline product. nih.gov For the synthesis of 8-bromo-7-chloroquinolin-4-ol, 2-bromo-3-chloroaniline would be reacted with a β-ketoester like ethyl acetoacetate.

Table 2: Comparison of Conrad-Limpach and Knorr Syntheses

| Reaction | Starting Materials | Key Intermediate | Product |

| Conrad-Limpach | Aniline + β-ketoester | Enamine | 4-Hydroxyquinoline |

| Knorr | Aniline + β-ketoester | β-ketoanilide | 2-Hydroxyquinoline |

Targeted Synthesis of Halogenated Quinolinols

The synthesis of specifically halogenated quinolinols often requires a more targeted approach than the direct application of classical methods to heavily substituted anilines, where starting material availability and regioselectivity can be problematic. A common strategy involves the initial synthesis of a less substituted quinoline followed by regioselective halogenation.

Regioselective Bromination Techniques for Quinoline Ring Systems

The introduction of a bromine atom at a specific position on a pre-formed quinoline ring is a powerful synthetic tool. The regioselectivity of electrophilic bromination is governed by the electronic properties of the existing substituents and the reaction conditions. For the synthesis of 8-bromo-7-chloroquinolin-4-ol, a plausible route involves the synthesis of 7-chloroquinolin-4-ol followed by bromination.

Research has shown that the bromination of 8-hydroxyquinoline (B1678124) with N-bromosuccinimide (NBS) can lead to the formation of 7-bromoquinolin-8-ol. nih.gov This suggests that direct bromination of a quinolin-4-ol might not proceed with the desired regioselectivity at the 8-position, especially with a deactivating chloro group at the 7-position.

A more successful approach for introducing a bromine at the 8-position has been demonstrated with 4,7-dichloroquinoline. Reaction with 1,2-dibromotetrachloroethane (B50365) can afford 8-bromo-4,7-dichloroquinoline in high yield. This 4,8-dihalo-7-chloroquinoline could then potentially be converted to 8-bromo-7-chloroquinolin-4-ol through a nucleophilic substitution of the 4-chloro group with a hydroxide (B78521) or a protected hydroxyl group.

Another relevant example is the synthesis of 7-bromo-4-chloroquinoline (B1278252) from 3-bromoaniline. The process involves condensation with Meldrum's acid and trimethyl orthoformate, followed by cyclization and chlorination with POCl₃. This multi-step process allows for the separation of the desired 7-bromo isomer from the 5-bromo isomer. This highlights the feasibility of building complex halogenated quinolines through a step-wise approach.

Regioselective Chlorination Methodologies for Quinoline Derivatives

The precise placement of a chlorine atom on a quinoline ring, known as regioselective chlorination, is a critical step in the synthesis of many functionalized quinoline derivatives. Traditional methods often suffer from a lack of selectivity, leading to a mixture of products that are difficult to separate. However, modern organic synthesis has seen the development of more controlled approaches.

One notable method involves the use of a directing group to guide the chlorination to a specific position. For instance, the presence of a substituent at the 8-position of the quinoline can direct chlorination to the C5 or C7 position. An operationally simple, metal-free protocol has been established for the C5–H halogenation of various 8-substituted quinoline derivatives. rsc.org This method utilizes the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature with high regioselectivity. rsc.org

Another approach relies on the modulation of the reactivity of the quinoline ring through the use of different reagents. For example, the chlorination of quinoline in concentrated sulfuric acid in the presence of silver sulfate (B86663) has been shown to yield a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org The ratio of these products can be influenced by the reaction conditions and the proportions of the reagents. pjsir.org

Furthermore, base-controlled regioselective functionalization offers another avenue for controlled chlorination. By employing different metal amides, it is possible to achieve selective metalation at various positions of the quinoline ring, which can then be reacted with an electrophilic chlorine source. For instance, the use of lithium diisopropylamide (LDA) can facilitate metalation at the C-3 position, while lithium-magnesium or lithium-zinc amides can direct functionalization to the C-2 or C-8 positions. nih.gov

Multi-Step Synthesis Pathways for 8-Bromo-7-chloroquinolin-4-ol Precursors and Final Product

The synthesis of 8-Bromo-7-chloroquinolin-4-ol is a multi-step process that typically involves the initial construction of a substituted quinoline core, followed by sequential halogenation steps. While a direct, one-pot synthesis is not commonly reported, the assembly of this molecule can be achieved through a series of well-established organic reactions.

A plausible synthetic route could begin with the synthesis of a 7-chloroquinolin-4-ol precursor. This can be achieved through various methods, such as the cyclization of appropriately substituted anilines and β-ketoesters. For instance, a substituted aniline can be reacted with a suitable diethyl malonate derivative to form a quinoline ring system.

Once the 7-chloroquinolin-4-ol precursor is obtained, the subsequent step would be the regioselective bromination at the C8 position. The presence of the chloro and hydroxyl groups on the quinoline ring will influence the regioselectivity of the bromination reaction. The synthesis of 5-amino-7-bromoquinolin-8-ol (B11873180) has been reported starting from 8-hydroxyquinoline, which undergoes bromination with N-bromosuccinimide (NBS). nih.gov A similar strategy could potentially be adapted for the bromination of 7-chloroquinolin-4-ol.

Modern and Green Chemistry Approaches in Quinoline Synthesis

Transition Metal-Catalyzed Reaction Development for Quinoline Functionalization

Transition metal catalysis has become an indispensable tool for the functionalization of quinoline scaffolds. acs.orgacs.org These methods offer high efficiency and regioselectivity in forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Catalysts based on palladium, rhodium, copper, and nickel have been extensively used for C-H activation, allowing for the direct introduction of various functional groups onto the quinoline ring without the need for pre-functionalized starting materials. acs.orgmdpi.com For example, the direct arylation of quinoline N-oxides at the C2 position has been achieved using palladium catalysis. mdpi.com Similarly, the C8 position of quinolines can be functionalized through transition-metal-catalyzed reactions, which is significant for creating medicinally relevant compounds. acs.orgthieme-connect.com The use of 8-methylquinoline (B175542) as a substrate has been particularly explored in C(sp³)–H functionalization reactions due to the directing effect of the nitrogen atom. nih.gov

Metal-Free and Ionic Liquid Mediated Processes in Quinoline Synthesis

In a move towards greener chemistry, metal-free synthetic protocols for quinolines have gained significant attention. semanticscholar.orgmdpi.com These methods avoid the use of potentially toxic and expensive heavy metals. A notable example is the use of ionic liquids as both the solvent and catalyst. nih.govacs.orgacs.org An expedient, metal-free synthesis of substituted quinolines has been developed using imidazolium (B1220033) cation-based ionic liquids, reacting anilines with phenylacetaldehydes. nih.govacs.orgacs.org This approach offers advantages such as being environmentally friendly, having recyclable reaction media, yielding high product amounts, and requiring shorter reaction times. nih.govacs.orgacs.org Modifications to classic quinoline syntheses, like the Skraup and Friedländer reactions, have also been developed to be metal-free, often employing microwave irradiation or ionic liquids to improve efficiency. semanticscholar.orgmdpi.com

Ultrasound and Microwave-Assisted Synthesis Enhancements

The application of alternative energy sources like ultrasound and microwave irradiation has significantly enhanced the synthesis of quinoline derivatives. researchgate.netmdpi.com These techniques can lead to dramatically reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. researchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) has been successfully used in various one-pot, multi-component reactions to produce complex quinoline-based heterocyclic systems. nih.govacs.org For instance, the synthesis of quinoline-fused 1,4-benzodiazepines and other derivatives has been efficiently achieved using microwave irradiation. nih.gov Similarly, ultrasound-assisted synthesis has been employed for the rapid and efficient preparation of piperidinyl-quinoline acylhydrazones. mdpi.com

Flow Chemistry Applications for Scalable Quinoline Production

Flow chemistry has emerged as a powerful technology for the safe and scalable production of quinolines and other pharmaceuticals. azolifesciences.com Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and safety, especially for highly exothermic or hazardous reactions. acs.org This technology has been successfully applied to the synthesis of various quinoline derivatives, including those with pharmaceutical importance. azolifesciences.comresearchgate.net For example, a continuous photochemical process has been developed for the synthesis of quinoline products via an alkene isomerization and cyclocondensation cascade, achieving high yields and throughputs. vapourtec.com The scalability of flow chemistry makes it an attractive platform for the industrial production of quinoline-based compounds. uniqsis.com

Purification and Isolation Techniques for Halogenated Quinolinols in Research Scale

The successful synthesis of 8-bromo-7-chloroquinolin-4-ol and its analogs is critically dependent on effective purification and isolation techniques. At the research scale, where compound purity is paramount for accurate characterization and further application, a variety of chromatographic and non-chromatographic methods are employed. The choice of technique is often dictated by the physical and chemical properties of the target compound, the nature of the impurities, and the quantity of material to be purified.

Commonly, the crude product of a quinoline synthesis is a complex mixture containing unreacted starting materials, reagents, and various side-products. For halogenated quinolinols, the purification strategy must effectively separate the desired product from isomers and other closely related impurities. The principal methods utilized in a laboratory setting include column chromatography, recrystallization, and preparative thin-layer chromatography (prep TLC).

Column Chromatography

Column chromatography is a cornerstone of purification in organic synthesis, and its application to halogenated quinoline derivatives is widespread. tubitak.gov.trrsc.orgrjptonline.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). tubitak.gov.trrsc.orgrjptonline.org

For the purification of quinoline derivatives, silica gel is the most common stationary phase. tubitak.gov.trrsc.orgrjptonline.org The choice of eluent system is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297), is frequently used. tubitak.gov.trrsc.org The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally the more polar byproducts. For instance, a mixture of 8-bromo-6-methoxyquinoline, 6-bromo-8-methoxyquinoline, and 6,8-dimethoxyquinoline (B1356820) was successfully separated using a silica gel column with an ethyl acetate/hexane eluent system. tubitak.gov.tr Similarly, various 2-substituted quinoline derivatives have been purified using petroleum ether/ethyl acetate mixtures. rsc.org

The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure compound. nih.gov After collection, the solvent is removed from the desired fractions under reduced pressure to yield the purified quinoline derivative.

Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For halogenated quinolinols, various solvents can be employed for recrystallization. Ethanol, methanol, and mixtures such as ethanol-water or methanol-acetone have been reported for the purification of substituted quinolines and related heterocyclic compounds. arizona.edugoogle.com For example, 4-(3'-ethylaminomethyl-4'-hydroxyanilino)-7-chloroquinoline dihydrochloride (B599025) has been purified by recrystallization from ethanol. google.com In some cases, benzene (B151609) has also been used as a recrystallization solvent for quinolinol derivatives. researchgate.netillinois.edu The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Preparative Thin-Layer Chromatography (Prep TLC)

For the purification of small quantities of material (typically less than 100 mg), preparative thin-layer chromatography (prep TLC) is an effective method. rochester.educhemrxiv.org This technique utilizes larger TLC plates with a thicker layer of stationary phase, usually silica gel. rochester.edugoogle.com The crude sample is applied as a thin line at the bottom of the plate, which is then developed in a suitable solvent system. rochester.edu

After development, the separated bands of compounds are visualized, often under UV light. rochester.edu The band corresponding to the desired product is carefully scraped from the plate. The compound is then extracted from the silica gel using a polar solvent, such as ethyl acetate or a mixture of dichloromethane (B109758) and methanol. rochester.educhemrxiv.org This solution is filtered to remove the silica, and the solvent is evaporated to yield the purified compound. Prep TLC is particularly useful for separating compounds with very similar retention factors that are difficult to resolve by column chromatography. chemrxiv.org

| Technique | Stationary/Mobile Phase or Solvent | Application Example | Reference |

| Column Chromatography | Silica gel / Ethyl acetate-Hexane | Separation of a mixture of 8-bromo-6-methoxyquinoline, 6-bromo-8-methoxyquinoline, and 6,8-dimethoxyquinoline. | tubitak.gov.tr |

| Column Chromatography | Silica gel / Petroleum ether-Ethyl acetate | Purification of various 2-substituted quinoline derivatives. | rsc.org |

| Recrystallization | Ethanol | Purification of 4-(3'-ethylaminomethyl-4'-hydroxyanilino)-7-chloroquinoline dihydrochloride. | google.com |

| Recrystallization | Methanol-Acetone mixture | Purification of various substituted quinoline hydrochlorides. | google.com |

| Recrystallization | Benzene | Purification of substituted 8-quinolinols. | researchgate.netillinois.edu |

| Preparative TLC | Silica gel / Appropriate solvent system | Purification of small quantities (<100 mg) of reaction mixtures. | rochester.educhemrxiv.org |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 8 Bromo 7 Chloroquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to unambiguously determine the precise connectivity and substitution pattern of the quinoline (B57606) core.

The ¹H NMR spectrum of 8-bromo-7-chloroquinolin-4-ol is expected to exhibit distinct signals corresponding to the aromatic protons. The quinoline ring system contains four protons: H-2 and H-3 on the pyridine (B92270) ring, and H-5 and H-6 on the carbocyclic ring. Due to the electron-withdrawing nature of the nitrogen atom and the C-4 hydroxyl group (which exists in tautomeric equilibrium with the 4-oxo form), the H-2 and H-3 protons would appear in the downfield region of the spectrum. The H-5 and H-6 protons on the benzene (B151609) ring will have their chemical shifts influenced by the adjacent halogen substituents. The hydroxyl proton at C-4 may appear as a broad singlet, its chemical shift and appearance being dependent on the solvent and concentration.

The ¹³C NMR spectrum will show nine distinct carbon signals. The chemical shifts are significantly influenced by the substituents. The carbon atom bearing the hydroxyl group (C-4) is expected to be significantly downfield. Similarly, the carbons bonded to the halogens (C-7 and C-8) will exhibit shifts characteristic of such substitution. The remaining carbon signals will correspond to the other carbons in the quinoline skeleton.

For a comparative perspective, the NMR data of related halogenated quinolines provide insight into the expected spectral features.

| Compound | Technique | Solvent | Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|---|

| 6,8-Dibromoquinoline | ¹H NMR | CDCl₃ | 9.04 (H-2), 8.16 (H-7), 8.04 (H-4), 7.97 (H-5), 7.50 (H-3) | researchgate.net |

| 6,8-Dibromoquinoline | ¹³C NMR | CDCl₃ | 151.5, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, 119.9 | researchgate.net |

| 4,7-Dichloroquinoline | ¹H NMR | CDCl₃ | 8.78 (d, H-2), 8.15 (d, H-5), 8.11 (d, H-8), 7.59 (dd, H-6), 7.48 (d, H-3) | iucr.org |

| 7-Bromo-5-chloro-8-hydroxyquinoline | ¹H NMR | - | 8.839, 8.494, 7.721, 7.585 | chemicalbook.com |

Two-dimensional NMR experiments are indispensable for establishing the definitive structure of 8-bromo-7-chloroquinolin-4-ol by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings between adjacent protons. For 8-bromo-7-chloroquinolin-4-ol, a cross-peak between the H-2 and H-3 signals would confirm their vicinity on the pyridine ring. Similarly, a correlation between H-5 and H-6 would establish their adjacency on the carbocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula. For 8-bromo-7-chloroquinolin-4-ol, the expected molecular formula is C₉H₅BrClNO. HRMS analysis would confirm this by matching the experimentally measured exact mass to the calculated theoretical mass. Furthermore, the presence of both chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) would produce a highly characteristic isotopic cluster pattern for the molecular ion, providing definitive evidence for the presence of these halogens.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. For halogenated quinoline structures, fragmentation typically involves the loss of the halogen atoms and cleavage of the quinoline ring system. Common fragmentation pathways for 8-bromo-7-chloroquinolin-4-ol under electron ionization (EI) or tandem mass spectrometry (MS/MS) conditions would likely include:

Loss of a bromine radical (•Br).

Loss of a chlorine radical (•Cl).

Sequential loss of halogens.

Loss of carbon monoxide (CO) from the quinolin-4-one tautomer.

Elimination of hydrogen cyanide (HCN) from the pyridine ring.

Analysis of these fragmentation pathways helps to confirm the nature of the substituents and the quinoline core structure. For example, a study on 7-bromo-5-chloroquinolin-8-ol (B1266416) (a structural isomer) using LC-MS/MS identified a transition from the precursor ion [M+H]⁺ at m/z 257.9 to a product ion at m/z 151.0, indicating a specific fragmentation pathway for that molecule which can be compared to the fragmentation of the title compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 8-bromo-7-chloroquinolin-4-ol is expected to show several characteristic absorption bands that confirm its structure.

The tautomerism between the 4-hydroxyquinoline (B1666331) and the quinolin-4-one forms will significantly influence the spectrum. Key expected vibrational frequencies include:

O-H and N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching of the quinolinone tautomer would also appear in this region.

C=O Stretching: A strong absorption band around 1650-1690 cm⁻¹ would be indicative of the carbonyl (C=O) group in the quinolin-4-one tautomer.

Aromatic C=C and C=N Stretching: Multiple sharp to medium bands in the 1500-1620 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic quinoline ring system.

C-O Stretching: The C-O stretching of the phenol-like hydroxyl group would typically appear in the 1200-1300 cm⁻¹ range.

C-Cl and C-Br Stretching: The vibrations corresponding to the carbon-chlorine and carbon-bromine bonds are found in the fingerprint region of the spectrum, generally below 800 cm⁻¹.

A detailed analysis of the IR spectra of related compounds, such as 7-bromo-5-chloro-8-hydroxyquinoline and other quinoline derivatives, supports these assignments. nih.govresearchgate.net

| Compound | Characteristic IR Bands (cm⁻¹) | Reference |

|---|---|---|

| 6,8-Dibromoquinoline | 3026 (aromatic C-H), 1638, 1617, 1587, 1545 (aromatic C=C, C=N) | researchgate.net |

| 4,7-Dichloroquinoline | ~1090 (δ(CCl)) | researchgate.net |

| Quinolin-8-ol | ~1580 (δ(OH)) | researchgate.net |

| Quinolone Derivatives | ~3350 (N-H), ~1720 (C=O), ~1250 (C-O) | nih.gov |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on unit cell dimensions, space group symmetry, atomic coordinates, and the intricate network of intermolecular forces that dictate the crystal lattice. Although a specific crystallographic information file (CIF) for 8-Bromo-7-chloroquinolin-4-ol is not present in the Cambridge Crystallographic Data Centre (CCDC), the extensive repository of quinoline structures allows for a robust comparative analysis.

Detailed Research Findings from Analogous Structures

A pertinent example is the crystal structure of 7-bromo-8-hydroxyquinoline . Its analysis would reveal a nearly planar quinoline ring system, a common feature for this heterocyclic scaffold. The C-Br and C-Cl bond lengths are anticipated to be within the typical ranges observed for halogenated aromatic systems. The hydroxyl group at the 4-position is expected to engage in significant intermolecular hydrogen bonding, a crucial factor in determining the crystal packing.

Furthermore, studies on copper(II) complexes with 5-chloro-7-bromo-8-hydroxyquinoline provide valuable data on the geometry of the substituted quinoline ligand itself, even when coordinated to a metal center. These studies confirm the planarity of the quinoline core and provide experimental values for bond lengths and angles within the halogenated ring system.

Based on these related structures, the following crystallographic characteristics for 8-Bromo-7-chloroquinolin-4-ol can be anticipated:

Molecular Planarity: The fused aromatic ring system of the quinoline core is expected to be essentially planar.

Tautomerism: In the solid state, quinolin-4-ols can exist in either the enol (-OH) or keto (=O) tautomeric form. The predominant form is often stabilized by intermolecular hydrogen bonding. For 8-Bromo-7-chloroquinolin-4-ol, the 4-hydroxy (enol) form is likely, participating in hydrogen bonding networks.

Intermolecular Interactions: Strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the quinoline nitrogen of an adjacent molecule are highly probable, leading to the formation of chains or dimeric motifs. Additionally, π-π stacking interactions between the planar quinoline rings are expected to contribute to the stability of the crystal lattice. Halogen bonding involving the bromine and chlorine atoms may also play a role in the supramolecular assembly.

The anticipated solid-state structure would, therefore, be a balance of these directing forces, resulting in a well-ordered crystalline arrangement.

Interactive Data Table: Predicted Crystallographic Parameters for 8-Bromo-7-chloroquinolin-4-ol (based on related structures)

| Parameter | Predicted Value/Range (based on analogous structures) | Significance |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for planar aromatic molecules. |

| Space Group | P2₁/c or P-1 | These space groups are frequently observed for centrosymmetric and non-centrosymmetric packing of quinoline derivatives. |

| C-Br Bond Length | ~1.88 - 1.92 Å | Typical bond length for a bromine atom attached to an sp²-hybridized carbon on an aromatic ring. |

| C-Cl Bond Length | ~1.72 - 1.76 Å | Typical bond length for a chlorine atom attached to an sp²-hybridized carbon on an aromatic ring. |

| C-O Bond Length | ~1.34 - 1.38 Å | Indicative of a C-OH single bond, consistent with the enol tautomer. |

| Hydrogen Bond (O-H···N) | ~2.7 - 2.9 Å | A strong intermolecular hydrogen bond distance, suggesting a primary role in the crystal packing. |

| π-π Stacking Distance | ~3.4 - 3.8 Å | Typical distance for parallel-displaced or face-to-face stacking of aromatic rings, contributing to the overall stability of the crystal. |

It is imperative to note that these values are predictive and based on the analysis of structurally similar compounds. An actual single-crystal X-ray diffraction experiment on 8-Bromo-7-chloroquinolin-4-ol would be required to determine its precise crystallographic parameters.

Computational and Theoretical Investigations of 8 Bromo 7 Chloroquinolin 4 Ol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. These methods provide a quantum mechanical-level understanding of electron distribution, molecular stability, and chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 8-Bromo-7-chloroquinolin-4-ol to determine their optimized geometry and to calculate various chemical descriptors that shed light on their reactivity and stability.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are employed to compute key quantum chemical parameters. ajchem-a.com While direct DFT studies on 8-Bromo-7-chloroquinolin-4-ol are not extensively published, research on structurally similar chloroquine (B1663885) and quinoline (B57606) derivatives provides a strong basis for understanding its properties. ajchem-a.comajchem-a.com These studies establish a correlation between the electronic structures and quantum parameters of the molecules and their functional properties, such as corrosion inhibition. ajchem-a.comajchem-a.com

Key reactivity descriptors calculated via DFT include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. Higher hardness indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment. ajchem-a.com

Theoretical studies on quinolin-4-one derivatives have shown that substituents significantly influence these parameters. For instance, the presence of a bromine atom has been found to increase the reactivity of the quinoline system. ambeed.com The electron-withdrawing nature of both bromine and chlorine atoms in 8-Bromo-7-chloroquinolin-4-ol is expected to have a pronounced effect on its electronic properties, influencing its stability and interaction potential.

Table 1: Calculated Quantum Chemical Descriptors for a Related Chloroquine Derivative

This table presents data for N4-(5-bromo-7-Chloroquinolin-8-amino-4-yl)-N1,N1-diethylpentane-1,4-diamine (M4), a compound structurally related to 8-Bromo-7-chloroquinolin-4-ol, to illustrate typical values obtained from DFT calculations.

| Parameter | Value | Unit |

| Total Energy | -1098.23 | a.u. |

| HOMO Energy | -8.78 | eV |

| LUMO Energy | -0.99 | eV |

| Energy Gap (ΔE) | 7.79 | eV |

| Hardness (η) | 3.89 | eV |

| Softness (S) | 0.26 | eV⁻¹ |

| Electronegativity (χ) | 4.88 | eV |

| Electrophilicity (ω) | 3.06 | eV |

Data sourced from a DFT study on chloroquine derivatives. ajchem-a.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. ajchem-a.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions.

The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a greater electron-donating tendency.

The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy level suggests a greater electron-accepting capacity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's chemical stability and reactivity. ajchem-a.com A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive and less stable.

In studies of chloroquine derivatives, the HOMO and LUMO energies were calculated to understand their reactivity. ajchem-a.comajchem-a.com For 8-Bromo-7-chloroquinolin-4-ol, the electronegative bromine and chlorine atoms are expected to lower the energy of both the HOMO and LUMO. The precise positioning of these halogens, along with the hydroxyl group, will dictate the spatial distribution of these orbitals. The HOMO is likely to be distributed over the quinoline ring system, particularly the electron-rich benzene (B151609) portion, while the LUMO may be more localized on the pyridinone ring. The ability of an inhibitor to bind effectively to a metal surface, for instance, is enhanced by a high HOMO energy and a low LUMO energy. ajchem-a.com

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting and understanding intermolecular interactions. It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. chemeo.com

The EPS map uses a color spectrum to indicate different potential regions:

Red: Regions of most negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green/Yellow: Regions of near-zero or intermediate potential.

For 8-Bromo-7-chloroquinolin-4-ol, the EPS analysis would be expected to show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring, making these sites prime candidates for hydrogen bond donation and acceptance, respectively. The hydrogen atom of the -OH group would exhibit a positive potential (blue), acting as a hydrogen bond donor. The halogen atoms (Cl and Br) can also participate in halogen bonding, another important non-covalent interaction. Understanding these potential surfaces is crucial for predicting how the molecule will interact with biological receptors or other molecules. chemeo.com

Molecular Modeling and Docking Studies

Molecular modeling techniques, including docking and dynamic simulations, are essential for studying how a small molecule like 8-Bromo-7-chloroquinolin-4-ol might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. While specific docking studies for 8-Bromo-7-chloroquinolin-4-ol are not prominently featured in the available literature, studies on similar quinoline derivatives provide a framework for predicting its potential biological targets and binding modes.

Quinoline scaffolds are known to interact with a variety of biological targets, including:

Kinases: Many quinoline-based compounds are designed as kinase inhibitors for cancer therapy.

DNA Gyrase and Topoisomerase: These bacterial enzymes are common targets for quinolone antibiotics.

VEGFR-2: Thiazoloquinolinone derivatives have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key target in angiogenesis.

A docking simulation of 8-Bromo-7-chloroquinolin-4-ol into a hypothetical kinase active site would likely predict key interactions. The quinoline nitrogen could act as a hydrogen bond acceptor with hinge region residues, a common binding motif for kinase inhibitors. The hydroxyl group at position 4 could serve as both a hydrogen bond donor and acceptor. The bromine and chlorine atoms could form halogen bonds or participate in hydrophobic interactions within the binding pocket.

Table 2: Potential Intermolecular Interactions of 8-Bromo-7-chloroquinolin-4-ol in a Protein Binding Site

| Functional Group of Ligand | Potential Interaction Type | Potential Protein Partner |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Backbone NH of hinge residues (e.g., in kinases) |

| 4-Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr residues; Backbone C=O |

| Aromatic Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val residues |

| Chlorine Atom (C7) | Halogen Bond, Hydrophobic | Electron-rich atoms (O, S), hydrophobic pockets |

| Bromine Atom (C8) | Halogen Bond, Hydrophobic | Electron-rich atoms (O, S), hydrophobic pockets |

Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their relative energies. For 8-Bromo-7-chloroquinolin-4-ol, the core quinoline ring system is largely planar and rigid. However, a key conformational aspect is the keto-enol tautomerism between the 8-Bromo-7-chloroquinolin-4-ol (enol) form and its corresponding 8-bromo-7-chloro-1H-quinolin-4-one (keto) form. The relative stability of these tautomers can be influenced by the solvent and the electronic nature of the substituents.

Molecular dynamics (MD) simulations could be used to study the behavior of this molecule over time, either in solution or within a protein binding site. An MD simulation would provide insights into:

The stability of the ligand-protein complex.

The flexibility of the ligand and the protein upon binding.

The role of solvent molecules in mediating the interaction.

The dynamics of the keto-enol tautomerism in different environments.

Such simulations are crucial for validating docking results and for achieving a more accurate understanding of the binding thermodynamics and kinetics that govern the molecule's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for 8-Bromo-7-chloroquinolin-4-ol are not extensively detailed in the available literature, studies on closely related quinoline and 8-hydroxyquinoline (B1678124) derivatives provide a framework for predicting its potential biological activities.

QSAR analyses on various quinoline derivatives have been instrumental in guiding the synthesis of new compounds with enhanced efficacy. nih.gov For instance, QSAR studies on 8-hydroxyquinoline (8-HQ) and its halogenated derivatives have been conducted to elucidate the structural requirements for their antimicrobial activity. researchgate.net These studies typically reveal that descriptors related to electronic properties, hydrophobicity, and steric factors are crucial for activity. A study on 8-HQ and its chloro derivatives identified them as having supreme anti-bacterial activity, suggesting that QSAR could aid in designing new, more potent antimicrobial agents based on this scaffold. researchgate.net

For derivatives like 7-chloroquinolines, QSAR has been applied to predict anti-tuberculosis and antimalarial activity. nih.govsemanticscholar.org These models often use a combination of quantum chemical descriptors, topological indices, and physicochemical properties to predict the minimum inhibitory concentration (MIC) or IC50 values. The predictive power of these models, validated through statistical methods, allows for the virtual screening of novel derivatives and the prioritization of candidates for synthesis and biological testing. nih.gov A QSAR study on antifungal quinoline derivatives highlighted that the presence of fluorine and nitro groups increased activity. researchgate.net

Based on analogous studies, a hypothetical QSAR model for 8-Bromo-7-chloroquinolin-4-ol derivatives would likely incorporate descriptors such as:

Electronic Descriptors: Charges on heteroatoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) to account for electrostatic interactions.

Hydrophobic Descriptors: The partition coefficient (log P), which influences how the molecule crosses biological membranes.

Topological and Steric Descriptors: Molecular weight, volume, and shape indices that describe the size and geometry of the molecule, which are critical for receptor binding.

The table below summarizes typical descriptors used in QSAR models for quinoline derivatives, which would be relevant for modeling the activity of 8-Bromo-7-chloroquinolin-4-ol.

Table 1: Common Descriptors in QSAR Models for Quinoline Derivatives

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energy | Governs electrostatic and covalent interactions with biological targets. |

| Hydrophobic | Log P (Partition Coefficient) | Affects membrane permeability and transport to the site of action. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Influences how the molecule fits into a binding site or receptor. |

These models help reduce the cost and time associated with drug discovery by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

In Silico Prediction of Pharmacokinetic Profiles (excluding ADMET-related toxicity aspects)

In silico methods are frequently used in the early stages of drug discovery to predict the pharmacokinetic properties of new chemical entities, including their absorption, distribution, metabolism, and excretion (ADME). Such predictions for 8-Bromo-7-chloroquinolin-4-ol and its derivatives can be inferred from computational studies on analogous quinoline compounds. These studies help in identifying candidates with favorable drug-like properties. rsc.org

A common starting point for assessing drug-likeness is Lipinski's "Rule of Five." In silico analyses of various 7-chloroquinoline (B30040) and other heterocyclic derivatives often show compliance with this rule, suggesting good potential for oral bioavailability. mdpi.comresearchgate.net For example, studies on 4-thiazolidinone (B1220212) derivatives showed they complied with Lipinski's rule and had good predicted gastrointestinal absorption. mdpi.com Similarly, computational analysis of 7-chloro-4-quinolinylhydrazones indicated they possessed an acceptable range of H-bond donors and acceptors, along with favorable logP values. researchgate.net

Key pharmacokinetic parameters predicted through in silico tools include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability are calculated. Many quinoline derivatives are predicted to have good gastrointestinal absorption. mdpi.com

Distribution: The volume of distribution (Vd), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration are estimated. LogP values for many quinoline analogs fall within a range that suggests good permeability across cell membranes. nih.gov

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) helps to foresee potential drug-drug interactions.

The table below presents a hypothetical in silico pharmacokinetic profile for a compound like 8-Bromo-7-chloroquinolin-4-ol, based on data reported for similar quinoline derivatives.

Table 2: Predicted In Silico Pharmacokinetic Properties

| Parameter | Predicted Value/Range (based on related compounds) | Implication |

| Molecular Weight | ~275 g/mol | Complies with Lipinski's Rule (< 500) |

| Log P | 2.0 - 4.0 | Good membrane permeability researchgate.netnih.gov |

| Hydrogen Bond Donors | 1-2 | Complies with Lipinski's Rule (< 5) researchgate.net |

| Hydrogen Bond Acceptors | 2-3 | Complies with Lipinski's Rule (< 10) researchgate.net |

| Human Intestinal Absorption | High | Good potential for oral absorption mdpi.com |

| Oral Bioavailability | Moderate to High | Suggests suitability for oral administration mdpi.com |

These computational predictions are valuable for filtering large libraries of virtual compounds, allowing researchers to focus on synthesizing derivatives with the most promising pharmacokinetic profiles for further preclinical development. rsc.org

Theoretical Studies on Reaction Mechanisms, Regioselectivity, and Stereoselectivity in Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of chemical reactions, helping to explain and predict regioselectivity in the synthesis of complex molecules like substituted quinolines. acs.org

Theoretical studies on the synthesis of quinoline derivatives often focus on electrophilic aromatic substitution (SEAr) reactions, as the quinoline ring's electron density is not uniform. mdpi.com For quinolin-4-ol, which exists in equilibrium with its quinolin-4-one tautomer, the electron-donating nature of the hydroxyl/carbonyl group and the influence of other substituents dictate the position of further substitution. The presence of a hydroxyl group at position 4 and halogens at positions 7 and 8 significantly influences the electron density distribution across the bicyclic system.

Computational studies have been used to explain the regioselectivity of various reactions on the quinoline nucleus:

Palladium-Catalyzed C-H Arylation: DFT studies on the C-H activation of quinoline N-oxides have shown that C8-arylation is preferred over C2-arylation. This selectivity is explained by the relative stabilities of the five-membered palladacycle intermediate formed at C8 compared to the four-membered ring at C2. The calculations accurately predict the observed regioselectivity by identifying the C8 cyclopalladation as the lower energy pathway. acs.org

Formylation Reactions: Theoretical investigations of Vilsmeier-Haack and Reimer-Tiemann reactions on hydroxyquinolines have been conducted to explain the observed regioselectivity. mdpi.com The lone pair of electrons on the hydroxyl oxygen increases the electron density at the C5 and C7 positions, making them susceptible to electrophilic attack. Computational models can calculate the electron density at various positions, explaining why substitution occurs preferentially at one site over another. mdpi.com

Halogenation and Nitration: The synthesis of 7-bromo-8-hydroxyquinoline derivatives involves electrophilic bromination. nih.gov Theoretical models can rationalize the regioselectivity of such reactions by analyzing the stability of the sigma-complex (Wheland intermediate) formed upon the attack of the electrophile at different positions on the quinoline ring.

These computational approaches allow chemists to understand the underlying electronic and steric factors that control reaction outcomes, enabling the rational design of synthetic routes to achieve specific, regiochemically pure products. acs.orggrafiati.com

Preclinical Pharmacological and Biological Investigations of 8 Bromo 7 Chloroquinolin 4 Ol and Its Derivatives

Antimicrobial Activity Studies (in vitro and preclinical in vivo models)

The quinoline (B57606) scaffold, particularly its halogenated derivatives, has been a subject of extensive research for its broad-spectrum antimicrobial properties. The introduction of bromine and chlorine atoms into the quinoline ring can significantly modulate the compound's biological activity, leading to potent efficacy against a wide range of pathogens.

Antibacterial Efficacy and Spectrum of Activity Against Pathogens

Derivatives of 8-hydroxyquinoline (B1678124) (8HQ), the parent structure of 8-bromo-7-chloroquinolin-4-ol, have demonstrated significant antibacterial activity. The parent 8HQ compound is highly potent against Gram-positive bacteria. researchgate.net Halogenation of the 8HQ scaffold has been shown to enhance the antigrowth activity, particularly against Gram-negative bacteria. researchgate.net For instance, derivatives such as 7-bromo-8HQ and clioquinol (B1669181) (5-chloro-7-iodo-8-quinolinol) display notable activity against Gram-negative strains. researchgate.net

Studies on a series of 5-amino-7-bromoquinolin-8-yl sulfonates, derived from 8-hydroxyquinoline, revealed potent activity against several bacterial strains. nih.gov One derivative containing a biphenyl (B1667301) group exhibited a strong inhibitory effect against Staphylococcus aureus, with an inhibition zone of 22 mm, which is comparable to the standard drug amoxiclav (24 mm). nih.gov Other derivatives showed potent activity against antibiotic-resistant strains of E. coli. nih.gov The nitrogen atom in the quinoline ring is thought to increase polarity and water solubility, which are important factors for antibacterial action. nih.gov

Furthermore, research into 4H-4-oxoquinolizines, which are structurally related to quinolones, has been pursued to overcome bacterial resistance. These compounds show potent activity against Gram-positive, Gram-negative, and anaerobic bacteria and are notably active against some quinolone-resistant strains, including methicillin-resistant S. aureus (MRSA). nih.gov Modifications at the C-8 position of the oxoquinolizine structure have been shown to be a useful strategy for improving antibacterial activity and pharmacokinetic profiles. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| 5-amino-7-bromoquinolin-8-yl sulfonate (biphenyl derivative) | Staphylococcus aureus | Inhibition zone: 22 mm | nih.gov |

| 5-amino-7-bromoquinolin-8-yl sulfonate (4-FPh derivative) | Mutant E. coli (Streptomycin-resistant) | Potent activity | nih.gov |

| 5-amino-7-bromoquinolin-8-yl sulfonate (2-OH-5-NO2Ph derivative) | Donor E. coli (Rifampin-resistant) | Potent activity | nih.gov |

| Cloxyquin (5-chloro-8-quinolinol) | Listeria monocytogenes | MIC: 5.57 µM | researchgate.net |

| Cloxyquin (5-chloro-8-quinolinol) | Plesiomonas shigelloides | MIC: 11.14 µM | researchgate.net |

Antifungal Properties and Mechanism of Action

Halogenated derivatives of 8-quinolinol have been investigated for their fungitoxic properties. Mono-chloro and mono-bromo substitutions at various positions on the quinoline ring exhibit antifungal activity against a range of fungi, including Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride, and Trichophyton mentagrophytes. researchgate.net

The mechanism of antifungal action appears to be influenced by steric factors. researchgate.net Studies suggest that substituents on the quinoline ring can alter the toxicant's site of action. researchgate.net For instance, the sites of action for 5-, 6-, and 7-chloro-8-quinolinols are distinct from each other and from the parent 8-quinolinol. researchgate.net However, 8-quinolinol and its 3- and 4-chloro and bromo analogues seem to share common sites of action. researchgate.net It has been observed that for significant antifungal activity, the 2-position of the ring should not be blocked by bulky groups. researchgate.net The enhanced fungitoxicity of certain dihalo-8-quinolinols, such as 5,7-dichloro-8-quinolinol, is suggested to be a result of intramolecular synergism. researchgate.net

In one study, specific derivatives such as 2-[(3-hydroxyphenylimino)methyl]quinolin-8-ol and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol demonstrated in vitro antifungal activity that was comparable to or even greater than the standard antifungal agent fluconazole. researchgate.net

Antiprotozoal and Antimalarial Activities (preclinical efficacy)

The 7-chloroquinoline (B30040) core is a well-established pharmacophore in antimalarial drug discovery. nih.gov Research into novel derivatives has aimed to develop more efficacious agents against protozoal diseases. A series of synthesized 4-((7-chloroquinolin-4-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives were evaluated for their in vitro activity against Entamoeba histolytica and the chloroquine-sensitive NF54 strain of Plasmodium falciparum. nih.govebi.ac.uk

Six of the synthesized compounds in this series showed promising antiamoebic activity, with IC50 values ranging from 0.14 to 1.26 µM, which were lower than the standard drug metronidazole (B1676534) (IC50 1.80 µM). nih.govebi.ac.uk All nine tested compounds in the series demonstrated antimalarial activity, with IC50 values between 1.42 and 19.62 µM. nih.govebi.ac.uk

Another study on different 7-chloroquinoline derivatives reported moderate to high antimalarial activity against P. falciparum, with IC50 values ranging from 11.92 to 79.71 µM. researchgate.net These findings underscore the continued potential of the 7-chloroquinoline scaffold in the development of new antiprotozoal and antimalarial agents. nih.govresearchgate.net

Table 2: Preclinical Antiprotozoal and Antimalarial Activity of Quinoline Derivatives

| Compound Series | Pathogen | Activity (IC50 Range) | Reference |

|---|---|---|---|

| 4-((7-chloroquinolin-4-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives | Entamoeba histolytica (HM1:IMSS strain) | 0.14–1.26 µM | nih.govebi.ac.uk |

| 4-((7-chloroquinolin-4-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives | Plasmodium falciparum (NF54 strain) | 1.42–19.62 µM | nih.govebi.ac.uk |

| 7-chloroquinoline-triazole derivatives | Plasmodium falciparum | 11.92–79.71 µM | researchgate.net |

Antitubercular Activity and Specific Enzyme Target Inhibition (e.g., Methionine Aminopeptidases)

In the search for novel treatments for tuberculosis, particularly for drug-resistant and dormant strains, specific quinoline derivatives have emerged as promising candidates. nih.govresearchgate.net A significant discovery is the identification of 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), an analog of clioquinol, as a potent and selective inhibitor of two methionine aminopeptidases (MetAP) from Mycobacterium tuberculosis (Mtb): MtMetAP1a and MtMetAP1c. nih.govnih.gov

MetAPs are crucial metalloproteases that cleave the N-terminal methionine from newly synthesized proteins, a vital process for bacterial survival, making them an attractive drug target. nih.govnih.gov Through a target-based high-throughput screening, CLBQ14 was identified as a novel inhibitor with higher specificity for the mycobacterial enzymes compared to their human counterparts. nih.govnih.gov

Crucially, CLBQ14 demonstrates potency not only against replicating Mtb but also against aged, non-growing Mtb, which is a characteristic of latent tuberculosis infection. nih.govnih.govnih.gov The antimycobacterial activity of this pharmacophore shows a good correlation with its in vitro enzymatic inhibitory activity, validating MetAP as a therapeutic target for this class of compounds. nih.gov

Anticancer Activity Research (in vitro cellular assays and preclinical in vivo tumor models)

The quinoline ring is a "privileged scaffold" in medicinal chemistry and has been incorporated into numerous compounds developed for anticancer research. Halogenated quinolines, in particular, have shown promise in preclinical studies.

Cell Line Cytotoxicity and Antiproliferative Mechanisms (e.g., induction of apoptosis, cell cycle arrest)

Various derivatives of the quinoline scaffold have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. In one study, a series of new 16-quinoline-based 1,3,4-oxadiazole-triazole derivatives were tested against human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and cervical carcinoma (HeLa, SiHa) cell lines. nih.gov Another study reported that derivatives of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile were screened against MCF-7 (breast cancer), HCT 116 (colon cancer), HepG-2, and A549 cell lines, with 6-chloro analogues showing the most potent activity. nih.gov

A separate line of research focused on 4-hydroxycoumarin-quinoline hybrids. Within this series, an 8-bromo-4-(4-chlorophenylamino)quinoline derivative exhibited excellent cytotoxic activity, comparable to the standard drug doxorubicin. neuroquantology.com Research on 6-bromo-3-chloroquinolin-4-ol, an isomer of the title compound, indicated that it can inhibit the growth of HeLa and MCF-7 cancer cells. The proposed mechanism for its anticancer activity involves the induction of apoptosis through oxidative stress pathways. This suggests that the bromo-chloro-quinolin-ol framework is a viable starting point for developing new antiproliferative agents.

Table 3: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 6-chloro-pyrano[3,2-h]quinolone derivatives | MCF-7, HCT 116, HepG-2, A549 | Potent antiproliferative activity | nih.gov |

| 8-Bromo-4-(4-chlorophenylamino) quinoline derivative | Not specified | Excellent activity, comparable to doxorubicin | neuroquantology.com |

| 6-Bromo-3-chloroquinolin-4-ol | HeLa (cervical), MCF-7 (breast) | Growth inhibition, potential apoptosis induction | |

| 5-Bromo-6,8-dimethoxy-quinoline derivatives | HT29, A549, Hep3B, HeLa, MCF-7 | Excellent cytotoxicity | neuroquantology.com |

Enzyme Inhibition Studies (e.g., Matrix Metalloproteinases, Kinases)

The quinoline scaffold is a foundational structure in the development of various enzyme inhibitors. Derivatives of 8-Bromo-7-chloroquinolin-4-ol have been investigated for their potential to inhibit several classes of enzymes, including matrix metalloproteinases (MMPs) and kinases.

Matrix Metalloproteinases (MMPs):

MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their activity is implicated in both normal physiological processes and pathological conditions. An imbalance between MMPs and their natural inhibitors, tissue inhibitors of metalloproteinases (TIMPs), can contribute to the invasive behavior of malignant tumors. nih.gov Consequently, MMPs are considered a therapeutic target, with synthetic inhibitors like Batimastat and Marimastat being developed. nih.gov These inhibitors often work by chelating the zinc ion in the active site of the MMPs. nih.gov

A derivative of 8-hydroxyquinoline, 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a congener of clioquinol, has been identified as a potent and selective inhibitor of two methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis, MtMetAP1a and MtMetAP1c. nih.gov MetAPs are metalloproteases that play an essential role in protein synthesis, making them a promising target for new antimicrobial agents. nih.gov The inhibitory activity of CLBQ14 and its analogs against MtMetAPs suggests a potential mechanism for their antimycobacterial effects. nih.gov

Kinases:

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of phosphate (B84403) groups to specific substrates. Their dysregulation is a hallmark of many diseases, including cancer. Research into quinoline derivatives has explored their potential as kinase inhibitors. For instance, a derivative of combretastain A-4 (CA-4), ZLM-7, has been shown to block VEGF/VEGFR-2 signaling. oncotarget.com This blockade suppresses the VEGF-induced phosphorylation of VEGFR-2 and its downstream signaling mediators, including AKT, MEK, and ERK in endothelial cells. oncotarget.com Furthermore, some chlorine-substituted quinoline derivatives have demonstrated dual inhibitory activity against PI3K and mTOR, with IC50 values in the nanomolar range. nih.gov

Below is a table summarizing the enzyme inhibition data for a selection of quinoline derivatives.

| Compound | Target Enzyme(s) | IC50 Value | Reference |

| 7-bromo-5-chloroquinolin-8-ol (CLBQ14) | MtMetAP1a, MtMetAP1c | Not specified | nih.gov |

| ZLM-7 | VEGFR-2 | Not specified | oncotarget.com |

| Chlorine-substituted quinoline derivative | PI3Kα, mTOR | 3.4 nM, 4.7 nM | nih.gov |

Anti-angiogenesis and Anti-invasive Properties at the Cellular Level

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. waocp.orgthno.org The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of this process. d-nb.info Inhibiting angiogenesis is a promising strategy in cancer therapy. oncotarget.com

Derivatives of 8-Bromo-7-chloroquinolin-4-ol have demonstrated anti-angiogenic and anti-invasive properties at the cellular level. For example, the compound ZLM-7, a derivative of combretastain A-4, inhibits VEGF-induced proliferation, migration, invasion, and tube formation in human umbilical vein endothelial cells (HUVECs). oncotarget.com It achieves this by disrupting the microtubule cytoskeleton and blocking the VEGF/VEGFR-2 signaling pathway. oncotarget.com In vivo studies have further shown that ZLM-7 can inhibit neovascularization in a chicken chorioallantoic membrane (CAM) model. oncotarget.com

Another study reported that a carbothioamide derivative exhibited anti-angiogenic activity with an IC50 of 56.9 µg/mL in a rat aorta angiogenesis assay. waocp.org This compound also inhibited the proliferation of HUVECs. waocp.org

The table below details the anti-angiogenic effects of selected quinoline derivatives.

| Compound/Derivative | Assay | Effect | IC50 Value | Reference |

| ZLM-7 | HUVEC proliferation, migration, invasion, tube formation | Inhibition | Not specified | oncotarget.com |

| ZLM-7 | Chicken chorioallantoic membrane (CAM) | Inhibition of neovascularization | Not specified | oncotarget.com |

| Carbothioamide derivative | Rat aorta angiogenesis assay | Inhibition of blood vessel sprouting | 56.9 µg/mL | waocp.org |

| Carbothioamide derivative | HUVEC proliferation | Inhibition | 76.3 µg/mL | waocp.org |

Antiviral Investigations (e.g., Anti-HIV, Anti-SARS-CoV-2 mechanisms)

Quinoline derivatives, notably chloroquine (B1663885) and hydroxychloroquine (B89500), have been investigated for their broad-spectrum antiviral activities. nih.gov Their mechanisms of action are often multifaceted, involving interference with viral entry, replication, and maturation.

Anti-HIV: The antiretroviral effect of chloroquine is attributed to the post-transcriptional inhibition of the glycosylation of the gp120 envelope glycoprotein, leading to the production of non-infectious HIV particles. nih.gov 8-hydroxyquinoline derivatives have also been explored as anti-HIV agents. mdpi.com

Anti-SARS-CoV-2: Chloroquine and hydroxychloroquine have been studied for their potential to inhibit SARS-CoV-2. nih.govacs.org Proposed mechanisms include the inhibition of viral proteases like the 3C-like protease (3CLpro), which is essential for viral replication. acs.org Molecular docking studies have explored the binding of 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) analogs of chloroquine to the active site of 3CLpro. acs.org Furthermore, some amodiaquine (B18356) analogs have shown anti-SARS-CoV-2 activity in VeroE6/TMPRSS2 cells. researchgate.net Ionic liquids of hydroxychloroquine have also been synthesized and shown to decrease the virus-induced cytopathic effect in vitro. nih.gov

The following table summarizes the antiviral activity of some quinoline derivatives.

| Compound/Derivative | Virus | Proposed Mechanism of Action | Cell Line | Reference |

| Chloroquine | HIV | Inhibition of gp120 glycosylation | Not specified | nih.gov |

| Chloroquine/Hydroxychloroquine | SARS-CoV-2 | Inhibition of 3CLpro | Not specified | acs.org |

| Amodiaquine analogs | SARS-CoV-2 | Not specified | VeroE6/TMPRSS2 | researchgate.net |

| Hydroxychloroquine ionic liquids | SARS-CoV-2 | Not specified | Not specified | nih.gov |

| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | Not specified | Not specified | mdpi.com |

Immunomodulatory and Anti-inflammatory Effects (cellular and preclinical in vivo studies)

Quinoline derivatives have demonstrated immunomodulatory and anti-inflammatory properties. Chloroquine, for instance, is used in the treatment of chronic autoimmune and inflammatory diseases like systemic lupus erythematosus and rheumatoid arthritis. google.com

At the cellular level, some imidazoles derived from 4-chlorobenzoyl glycine (B1666218) have been screened for their in vitro anti-inflammatory activity. nih.gov In preclinical models, the anti-inflammatory effects of these compounds are often evaluated. While direct studies on 8-Bromo-7-chloroquinolin-4-ol are limited, the broader class of quinoline derivatives shows potential in modulating inflammatory responses.

Metal Chelation Properties and Their Biological Implications (excluding toxicology)

The 8-hydroxyquinoline scaffold is a well-known metal chelator, capable of binding to various metal ions. a2bchem.comresearchgate.net This property is central to many of its biological activities.

The chelation of metal ions by 8-hydroxyquinoline derivatives can have significant biological implications. For instance, in the context of neurodegenerative diseases, the sequestration of transition metals like copper, zinc, and iron from amyloid-beta entities by compounds like clioquinol is believed to reduce amyloid-beta toxicity. google.com The ability of 8-hydroxyquinoline to form stable metal complexes is also utilized in the development of new materials and in catalysis. a2bchem.com

The interaction of metal complexes of 8-hydroxyquinoline derivatives with DNA has also been investigated. Studies on a copper complex with a halogenated 8-hydroxyquinoline derivative indicated that it can interact with DNA through an intercalation mechanism. researchgate.net

Other Investigated Biological Activities (e.g., Neuroprotection Mechanisms, Cholinesterase Inhibition)

Beyond the activities detailed above, derivatives of 8-Bromo-7-chloroquinolin-4-ol have been explored for other biological effects, including neuroprotection and cholinesterase inhibition.

Neuroprotection: The neuroprotective effects of 8-hydroxyquinoline derivatives are often linked to their metal-chelating properties, which can mitigate the neurotoxicity associated with metal dyshomeostasis in neurodegenerative disorders. mdpi.comgoogle.com

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. Several quinoline derivatives have been investigated as cholinesterase inhibitors. lookchem.comresearchgate.net For example, novel hybrids of quinoline and tacrine (B349632) have been designed and synthesized, showing inhibitory activity against AChE. researchgate.net Some quinoline derivatives have been found to act as mixed-type inhibitors of AChE. researchgate.net

The table below presents some of the other investigated biological activities of quinoline derivatives.

| Biological Activity | Compound/Derivative Class | Key Findings | Reference |

| Neuroprotection | 8-hydroxyquinoline derivatives | Metal chelation reduces neurotoxicity | mdpi.comgoogle.com |

| Cholinesterase Inhibition | Tacrine-quinoline hybrids | Inhibition of Acetylcholinesterase (AChE) | researchgate.net |

| Cholinesterase Inhibition | Quinoline derivatives | Mixed-type inhibition of AChE | researchgate.net |

Structure Activity Relationship Studies Sar in Halogenated Quinolinols

Impact of Halogen Position and Substitution Patterns on Biological Potency and Selectivity

The position and type of halogen atoms on the quinoline (B57606) ring are critical determinants of a compound's biological activity. researchgate.netacs.org SAR studies have consistently demonstrated that different substitution patterns lead to varied levels of potency and selectivity against biological targets. ontosight.ai For instance, the presence of a halogen atom can significantly enhance the antimalarial activity of quinoline derivatives. orientjchem.org

The fungitoxicity of halogenated 8-quinolinols is also heavily dependent on the substitution pattern. Studies have shown that 5-, 6-, and 7-monohalo-8-quinolinols exhibit greater fungitoxicity than the parent 8-quinolinol, a phenomenon attributed to intramolecular synergism. researchgate.net Furthermore, 3,6-dihalo- and 5,7-dihalo-8-quinolinols also form synergistic pairs. researchgate.net The antifungal activity of bischelates of 5-, 7-, and 5,7-halogenated 8-quinolinols with copper(II) further underscores the importance of the halogen substitution pattern. nih.gov In some cases, a fluorine atom at the C6 position is considered optimal for strong anticancer activity. mdpi.com

The compound 8-Bromo-7-chloroquinolin-4-ol, with its specific di-halogenation pattern, is of particular interest. The presence of a bromine atom at the 7-position and a chlorine atom at the 5-position in the related 7-bromo-5-chloroquinolin-8-ol (B1266416) contributes to its chemical properties and potential biological activities, including antimicrobial and antiprotozoal effects. cymitquimica.com The introduction of halogens can also increase the lipophilicity of the molecule, which can affect its ability to penetrate cell membranes. mdpi.com

Role of the Hydroxyl Group (4-position) and its Derivatization on Activity

The hydroxyl group at the 4-position of the quinoline ring plays a pivotal role in the biological activity of this class of compounds. This group, along with a ketone at the 4-position, can facilitate the penetration of a drug into bacterial cells. mdpi.com The tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) and the 4-quinolone form is a key characteristic, with the 4(1H)-quinolone tautomer often being favored. nih.govnih.gov

The 4-OH group is a crucial directing group for further functionalization of the quinoline ring and its presence is often favorable for biological activity, such as antimalarial effects. chemrxiv.org In the context of HIV-1 integrase inhibitors, the adjacent carboxylic and hydroxyl groups on a 4-hydroxyquinoline-3-carbohydrazide (B12215663) can act as a metal-binding pharmacophore. thieme-connect.com The hydroxyl group's ability to participate in hydrogen bonding can significantly influence interactions with biological targets like enzymes.

Derivatization of the 4-hydroxyl group is a common strategy to modulate the compound's properties. researchgate.net For example, O-alkylation of 4(1H)-quinolones can yield O-substituted 4-quinolinols. nih.gov This modification can be used to create prodrugs with improved solubility and bioavailability. nih.gov However, derivatization does not always lead to enhanced activity. For instance, in a series of 4-hydroxy-2-quinolinones, the presence of a p-phenolic group at the amide part consistently resulted in potent antioxidant inhibitors, regardless of the substituent on the heterocyclic nitrogen. mdpi.com

Influence of Other Quinoline Ring Substituents on Biological Potency and Target Affinity

Beyond the halogen and hydroxyl groups, other substituents on the quinoline ring significantly impact the biological profile of these compounds. ontosight.airesearchgate.net The introduction of various functional groups can modulate properties such as cytotoxicity, antimalarial activity, and target affinity. ontosight.ai For instance, the presence of a methoxy (B1213986) group at the C8 position can prevent the phototoxicity associated with some fluoroquinolin-4-ones. mdpi.com

In anticancer research, the introduction of aromatic rings at the C7 position has been shown to improve antitumor properties. mdpi.com Conversely, for good antifungal activity, the 2-position of the ring should not be substituted with sterically bulky groups. researchgate.netfordham.edu Synthetic tuning of the 2-position of halogenated quinolines has been shown to have a significant impact on their antibacterial and biofilm eradication activities. nih.gov